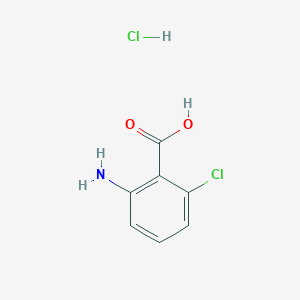
N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is a chemical compound widely used in organic synthesis, particularly in the formation of amide and ester bonds. It is a derivative of carbodiimide and is known for its role as a coupling agent in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide can be synthesized through a reaction involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and methyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under anhydrous conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide primarily undergoes substitution reactions. It acts as a dehydrating agent, facilitating the formation of amide and ester bonds by activating carboxyl groups for nucleophilic attack by amines or alcohols.
Common Reagents and Conditions: Common reagents used in reactions with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide include primary amines, alcohols, and carboxylic acids. The reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide, under anhydrous conditions and at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide are amides and esters. These products are commonly used in the synthesis of peptides, proteins, and other biologically active molecules.
Aplicaciones Científicas De Investigación
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a coupling agent for the synthesis of peptides and other complex molecules. In biology, it is employed in the modification of biomolecules, such as the crosslinking of proteins and nucleic acids. In medicine, it is used in the development of drug delivery systems and the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves the activation of carboxyl groups to form reactive intermediates, which then undergo nucleophilic attack by amines or alcohols to form amide or ester bonds. The molecular targets of this compound are the carboxyl groups of the reactants, and the pathways involved include the formation of O-acylisourea intermediates and subsequent nucleophilic substitution.
Comparación Con Compuestos Similares
N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is similar to other carbodiimide derivatives such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its solubility in water and its ability to form stable intermediates, making it more suitable for aqueous reactions and biological applications. Similar compounds include:
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
These compounds share similar reactivity but differ in their solubility, stability, and suitability for specific applications.
Propiedades
InChI |
InChI=1S/C8H17N3.CH3I/c1-4-9-8-10-6-5-7-11(2)3;1-2/h4-7H2,1-3H3;1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVZGDYOMRIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C.CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate](/img/structure/B7888549.png)
![2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7888562.png)
![7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B7888570.png)



![2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7888605.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-methoxy-2-sulfamoylbenzamide](/img/structure/B7888635.png)
![(1Z)-1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7888641.png)
![1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine](/img/structure/B7888649.png)

